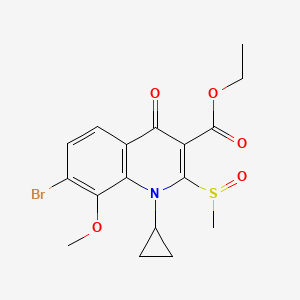
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a phenylmethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 1-fluoro-2-nitrobenzene, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Methoxylation: The amino group is replaced with a methoxy group through a nucleophilic substitution reaction.
Phenylmethoxylation: Finally, the methoxy group is further substituted with a phenylmethoxy group using appropriate reagents and conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The phenylmethoxy group can be hydrolyzed under acidic or basic conditions to yield phenol derivatives
Common reagents used in these reactions include hydrogen gas, catalysts, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles.
Scientific Research Applications
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene involves its interaction with various molecular targets and pathways. The fluorine atom and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene can be compared with similar compounds such as:
1-Fluoro-3-methoxy-2-nitrobenzene: This compound has a nitro group instead of a phenylmethoxy group, leading to different reactivity and applications.
1-Fluoro-3-methoxy-2-(methoxymethoxy)-benzene:
2-Fluoro-1-methoxy-3-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILOKJXTRTMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)






![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid](/img/structure/B6289136.png)
